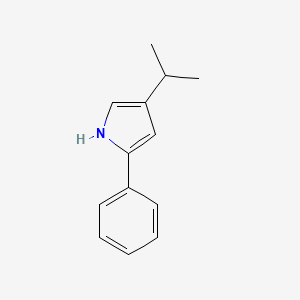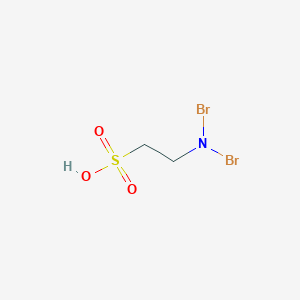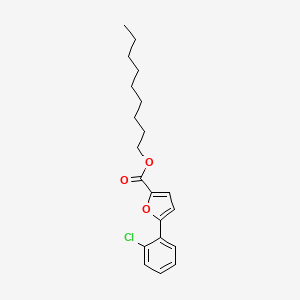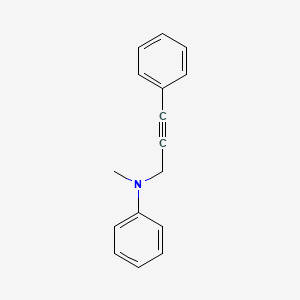
Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)-: is an organic compound that belongs to the class of amines It is characterized by the presence of a benzenamine core with a methyl group and a 3-phenyl-2-propynyl substituent attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Alkylation of Benzenamine: One common method for synthesizing Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- involves the alkylation of benzenamine with 3-phenyl-2-propynyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Reductive Amination: Another approach involves the reductive amination of 3-phenyl-2-propynal with N-methylbenzenamine in the presence of a reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using automated reactors and continuous flow systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the propynyl group can be replaced by other functional groups. Reagents like sodium azide or halogens are commonly used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, halogens (chlorine, bromine).
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacology: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biochemical Studies: It can be used as a probe to study enzyme mechanisms and interactions.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Manufacturing: It is used as a precursor in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- exerts its effects depends on its interaction with molecular targets. For instance, in catalytic applications, it may act as a ligand coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
- Benzenamine, N-methyl-N-phenyl-
- Benzenamine, N,N,3-trimethyl-
- Benzenamine, N-ethyl-N-methyl-
Comparison:
- Benzenamine, N-methyl-N-(3-phenyl-2-propynyl)- is unique due to the presence of the 3-phenyl-2-propynyl group, which imparts distinct chemical properties and reactivity compared to other benzenamine derivatives.
- Benzenamine, N-methyl-N-phenyl- lacks the propynyl group, making it less reactive in certain substitution reactions.
- Benzenamine, N,N,3-trimethyl- has a different substitution pattern, affecting its steric and electronic properties.
- Benzenamine, N-ethyl-N-methyl- has an ethyl group instead of the propynyl group, leading to differences in its chemical behavior and applications.
Propiedades
Número CAS |
168074-12-2 |
|---|---|
Fórmula molecular |
C16H15N |
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
N-methyl-N-(3-phenylprop-2-ynyl)aniline |
InChI |
InChI=1S/C16H15N/c1-17(16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2-7,9-10,12-13H,14H2,1H3 |
Clave InChI |
DCZUGPCXGKRVBQ-UHFFFAOYSA-N |
SMILES canónico |
CN(CC#CC1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(methanesulfonyl)oxy]butanoate](/img/structure/B14265434.png)


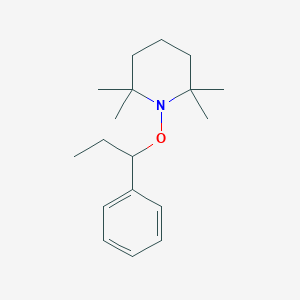
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)

![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
